molecular formula C15H12F3NO2 B5734236 N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide CAS No. 5584-89-4

N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B5734236
CAS No.: 5584-89-4
M. Wt: 295.26 g/mol
InChI Key: IBTFTUFMQVSRSR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide: is a chemical compound that features a trifluoromethyl group and a methoxyphenyl group attached to a benzamide core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 2-methoxyaniline with 3-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-(2-hydroxyphenyl)-3-(trifluoromethyl)benzamide.

    Reduction: Formation of N-(2-methoxyphenyl)-3-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinctive chemical properties.

Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Therefore, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and distribution within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(2-hydroxyphenyl)-3-(trifluoromethyl)benzamide
  • N-(2-methoxyphenyl)-3-(methyl)benzamide
  • N-(2-methoxyphenyl)-3-(chloromethyl)benzamide

Comparison: N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl and methoxy groups The trifluoromethyl group imparts increased metabolic stability and lipophilicity, while the methoxy group enhances solubility and reactivity

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-8-3-2-7-12(13)19-14(20)10-5-4-6-11(9-10)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTFTUFMQVSRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354409
Record name N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5584-89-4
Record name N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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